2-Propionyl-3,4,5,6-tetrahydropyridine-13C3
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Overview
Description
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a labeled compound with the molecular formula C8H13NO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse chemical properties and applications . The compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that favor the incorporation of the isotope . The exact synthetic methods can vary, but they generally involve multi-step processes that require careful control of reaction parameters to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. when produced on a larger scale, it involves similar synthetic routes as those used in laboratory settings, with additional considerations for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 can undergo various chemical reactions, including:
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s behavior in various systems, providing insights into its effects at the molecular level . The exact pathways and targets can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Propionyl-1,4,5,6-tetrahydropyridine
- 6-Acetyl-2,3,4,5-tetrahydropyridine
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is unique due to its isotopic labeling, which allows for detailed studies that are not possible with unlabeled compounds. This makes it particularly valuable in research applications where tracking the movement and transformation of carbon atoms is essential .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2,3-13C3)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3/i1+1,2+1,8+1 |
InChI Key |
GGYSXLMPBBMRHY-ZVGCZHATSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)C1=NCCCC1 |
Canonical SMILES |
CCC(=O)C1=NCCCC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.